[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate
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Overview
Description
[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate is a complex organic compound that features a phenothiazine core linked to a triazatetracyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the phenothiazine core through cyclization reactions.
- Introduction of the triazatetracyclo structure via condensation reactions.
- Coupling of the phenothiazine and triazatetracyclo moieties under specific conditions such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds may involve:
- Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Materials Science:
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structural features.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases.
Industry
Dye and Pigment Production: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Chemistry: Incorporation into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine derivatives: Compounds with similar core structures but different substituents.
Triazatetracyclo derivatives: Compounds with similar triazatetracyclo structures but different functional groups.
Uniqueness
The uniqueness of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate lies in its combination of the phenothiazine and triazatetracyclo moieties, which may confer distinct chemical and biological properties not observed in other compounds.
Properties
Molecular Formula |
C35H24N4O5S |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate |
InChI |
InChI=1S/C35H24N4O5S/c1-37-32-29(33(41)38(2)34(37)42)27(28-30(36-32)21-9-3-4-10-22(21)31(28)40)19-15-17-20(18-16-19)44-35(43)39-23-11-5-7-13-25(23)45-26-14-8-6-12-24(26)39/h3-18,27,36H,1-2H3 |
InChI Key |
QTZFIRUFYYKTAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)N6C7=CC=CC=C7SC8=CC=CC=C86)C(=O)N(C1=O)C |
Origin of Product |
United States |
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